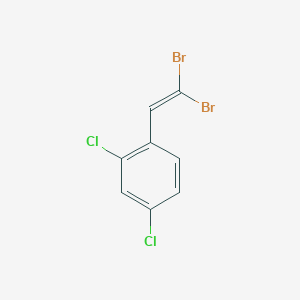

2,4-Dichloro-1-(2,2-dibromovinyl)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-(2,2-dibromoethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKQDGXARVJYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,4-dichlorostyrene using bromine in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the vinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2,2-dibromovinyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2,4-Dichloro-1-(2,2-dibromovinyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving halogenated aromatic compounds and their biological activities.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene involves its interaction with specific molecular targets. The compound’s halogen atoms can form strong interactions with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vinyl-Substituted Aromatic Analogs

2-(2,2-Dibromovinyl)naphthalene

- Structure : Naphthalene core with a 2,2-dibromovinyl substituent.

- Reactivity : Further diversification via cross-coupling reactions (e.g., Negishi) is challenging due to elimination and homocoupling side reactions, similar to limitations observed in brominated benzene derivatives .

(Z)-1-(2-Bromo-1-fluorovinyl)benzene

- Structure : Benzene with a bromo-fluorovinyl group.

- Synthesis : Achieved via regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet TBAF, yielding up to 81% under optimized conditions .

- Key Difference : Replacement of one bromine with fluorine alters electronic properties and reactivity, enabling selective applications in fluorinated organic synthesis .

2,4-Dichloro-1-(2-chloroethenyl)benzene

- Structure : Chloroethenyl substituent instead of dibromovinyl.

- The reduced halogenation may influence metabolic stability compared to the dibromovinyl analog .

Substituent Variation on Benzene Core

4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene (2e)

- Structure : Incorporates a cinnamyloxy group at position 1.

- Synthesis : Three-step synthesis with 77% overall yield. The cinnamyloxy group enhances steric hindrance, affecting coupling reaction efficiency .

1-Chloro-4-(2,2-dibromocyclopropyl)benzene

- Structure : Dibromocyclopropyl substituent instead of dibromovinyl.

Functional and Application-Based Comparisons

Herbicide Derivatives

2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen)

- Structure: Nitrophenoxy substituent at position 1.

- Application : Widely used as a herbicide (nitrofen). The nitro group enhances electron-withdrawing effects, differing from the dibromovinyl group’s steric influence .

2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene (Chlomethoxyfen)

Halogenated Industrial Compounds

1,4-Dichloro-2-nitrobenzene

- Structure : Nitro and chloro substituents on benzene.

- Application : Intermediate in dye and pesticide synthesis. The absence of a vinyl group simplifies synthesis but limits utility in cross-coupling reactions .

2-Bromo-4-chloro-1-(difluoromethyl)benzene

- Structure : Difluoromethyl and bromo/chloro substituents.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Challenges

- Synthetic Challenges : Dibromovinyl-substituted aromatics often face low yields and side reactions during cross-coupling (e.g., Negishi), necessitating optimized conditions .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while bulky groups (e.g., cinnamyloxy) hinder reactivity .

- Biological Relevance : Halogenated vinyl groups may influence metabolic pathways, as seen in biomarker studies .

Biological Activity

2,4-Dichloro-1-(2,2-dibromovinyl)benzene is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 212138-65-3

- Molecular Formula : CHBrCl

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with dibromovinyl derivatives under specific conditions. This process can be optimized to yield high purity and quantity of the product.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound may influence:

- Enzyme Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Cellular Signaling : The compound may modulate pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported its effects on:

- MDA-MB 231 (Breast Cancer) : Demonstrated significant antiproliferative activity.

- HeLa (Cervical Cancer) : Showed moderate cytotoxicity.

- A549 (Lung Cancer) : Exhibited enhanced cytotoxic effects compared to other cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB 231 | 15 | Significant antiproliferative effect |

| HeLa | 30 | Moderate cytotoxicity |

| A549 | 12 | Enhanced cytotoxicity |

Toxicological Studies

Toxicological assessments reveal that exposure to high concentrations of this compound can lead to adverse health effects in animal models. In a two-year study involving male and female mice:

- Increased incidence of liver tumors was observed at higher doses (3000 ppm and above).

- Significant decreases in body weight were noted across treated groups.

Table 2: Toxicological Effects in Animal Studies

| Dose (ppm) | Male Survival Rate (%) | Female Survival Rate (%) | Observations |

|---|---|---|---|

| 0 | 70 | 56 | Control group |

| 1500 | 58 | 56 | No significant effects |

| 3000 | 46 | 38 | Increased tumor incidence |

| 6000 | 32 | 38 | Severe toxicity observed |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Hepatocellular Carcinoma : Chronic exposure led to a dose-dependent increase in liver tumors in mice.

- Impact on Cellular Mechanisms : Investigations into the molecular pathways affected by this compound revealed alterations in signaling cascades related to cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.